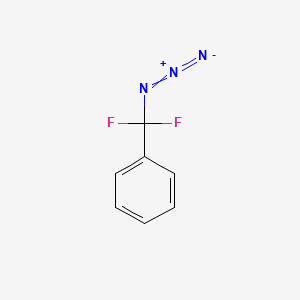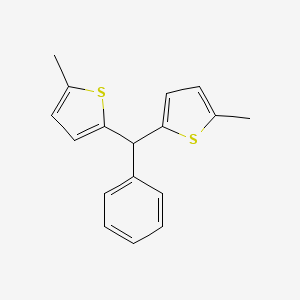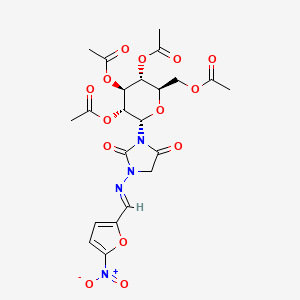
Diethyl 1,1,1,2,2,3-hexafluoro-7-methyloct-3-en-4-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1,1,1,2,2,3-hexafluoro-7-methyloct-3-en-4-yl phosphate is a chemical compound known for its unique structure and properties. It contains multiple fluorine atoms, which contribute to its high reactivity and stability. This compound is used in various scientific research applications due to its distinctive chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,1,1,2,2,3-hexafluoro-7-methyloct-3-en-4-yl phosphate typically involves the reaction of hexafluoropropylene oxide with diethyl phosphite under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency. The use of automated systems and continuous monitoring ensures consistent quality and high production rates.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 1,1,1,2,2,3-hexafluoro-7-methyloct-3-en-4-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated phosphates, while reduction can produce partially fluorinated compounds. Substitution reactions result in the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
Diethyl 1,1,1,2,2,3-hexafluoro-7-methyloct-3-en-4-yl phosphate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of Diethyl 1,1,1,2,2,3-hexafluoro-7-methyloct-3-en-4-yl phosphate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Diethyl 1,1,1,2,2,3-hexafluoro-7-methyloct-3-en-4-yl phosphate include:
- Diethyl 1,1,2,2,3,3-hexafluoro-3-[(1,2,2-trifluoroethenyl)oxy]propyl phosphate
- N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and the presence of a phosphate group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
113138-46-8 |
|---|---|
Formule moléculaire |
C13H21F6O4P |
Poids moléculaire |
386.27 g/mol |
Nom IUPAC |
diethyl (1,1,1,2,2,3-hexafluoro-7-methyloct-3-en-4-yl) phosphate |
InChI |
InChI=1S/C13H21F6O4P/c1-5-21-24(20,22-6-2)23-10(8-7-9(3)4)11(14)12(15,16)13(17,18)19/h9H,5-8H2,1-4H3 |
Clé InChI |
QTAXXKZZTVFQJA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC(=C(C(C(F)(F)F)(F)F)F)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-[Hydroxy(4-methylphenyl)methylidene]dihydropyrimidine-2,4,5(3H)-trione](/img/structure/B14293306.png)
![2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone](/img/structure/B14293319.png)





